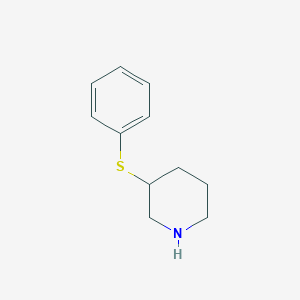

3-(Phenylthio)piperidine

Cat. No. B8687066

M. Wt: 193.31 g/mol

InChI Key: MIRYNHKEQYZFKF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05432164

Procedure details

3-Phenylthiopiperidine was prepared from 1-(1,1-dimethyl-ethoxycarbonyl)-3-hydroxypiperidine by the method described by Kotsuki et al., Tetrahedron Letters, 1991, 32, 4155-4158; otherwise the synthesis proceeded as described in Example 16. 1-Amino-3-phenylthiopiperidine (0.98 g, 4.0 mmol) was reacted with 9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)2,6-dichloro-9H-purine (2.11 g, 3.3 mmol), followed by debenzoylation of the purified product using methanolic ammonia. This provided the title 2-chloro-N-(3-phenylthio-1-piperidinyl)adenosine (0.89 g, 55%) as a foam, 1H NMR (DMSO-d6) δ3.52-3.59 (1H, m, H-5'a), 3.63-3.71 (1H, m, H-5b), 3.95 (1H, q, H-4'), 4.13 (1H, q, H-3'), 4.46-4.54 (1H, q, H-2'), 5.07 (1H, t, 5'-OH), 5.22, 5.49 (2H, 2d, 2'- and 3'-OH), 5.84 (1H, d, H-1'), 7.20-7.50 (5H, 2m, Ar-H), 8.43 (1H, s, H-8), 9.50 (1H, s, N-H).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

1-Amino-3-phenylthiopiperidine

Quantity

0.98 g

Type

reactant

Reaction Step Two

Name

9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)2,6-dichloro-9H-purine

Quantity

2.11 g

Type

reactant

Reaction Step Two

Yield

55%

Identifiers

|

REACTION_CXSMILES

|

CC(C)(OC(N1CCCC(O)C1)=O)C.[NH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH:18]([S:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:17]1.C([O:37][C@@H:38]1[C@H:42]([O:43]C(=O)C2C=CC=CC=2)[C@@H:41]([CH2:52][O:53]C(=O)C2C=CC=CC=2)[O:40][C@H:39]1[N:62]1[CH:70]=[N:69][C:68]2[C:63]1=[N:64][C:65]([Cl:72])=[N:66][C:67]=2Cl)(=O)C1C=CC=CC=1.N>>[C:23]1([S:22][CH:18]2[CH2:19][CH2:20][CH2:21][NH:16][CH2:17]2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[Cl:72][C:65]1[N:66]=[C:67]([NH:15][N:16]2[CH2:21][CH2:20][CH2:19][CH:18]([S:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH2:17]2)[C:68]2[N:69]=[CH:70][N:62]([C:63]=2[N:64]=1)[C@@H:39]1[O:40][C@H:41]([CH2:52][OH:53])[C@@H:42]([OH:43])[C@H:38]1[OH:37]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(OC(=O)N1CC(CCC1)O)C

|

Step Two

|

Name

|

1-Amino-3-phenylthiopiperidine

|

|

Quantity

|

0.98 g

|

|

Type

|

reactant

|

|

Smiles

|

NN1CC(CCC1)SC1=CC=CC=C1

|

|

Name

|

9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)2,6-dichloro-9H-purine

|

|

Quantity

|

2.11 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O[C@H]1[C@@H](O[C@@H]([C@H]1OC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O)N1C2=NC(=NC(=C2N=C1)Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)SC1CNCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1N=C(C=2N=CN([C@H]3[C@H](O)[C@H](O)[C@@H](CO)O3)C2N1)NN1CC(CCC1)SC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.89 g | |

| YIELD: PERCENTYIELD | 55% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |